4-Hydrazinyl-3-nitrobenzene-1-sulfonamide
Overview
Description
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H8N4O4S . It has a molecular weight of 232.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is 1S/C6H8N4O4S/c13-14-11-7-6-10(8-12(11)16(17)18)21(19,20)15-9-4-2-1-3-5-9/h1-8,14-15H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 232.22, and its molecular formula is C6H8N4O4S .Scientific Research Applications
Synthesis of Novel Sulfonamide Compounds
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide: has been utilized in the synthesis of new sulfonamide compounds, such as {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) . This process involves an indirect method that avoids contamination and eliminates the need for purification. The synthesized compounds have been characterized using various spectroscopic methods, indicating their potential for further pharmaceutical applications.
Carbonic Anhydrase Inhibition
This compound is a key precursor in the synthesis of benzenesulfonamide derivatives that exhibit potent inhibitory effects on carbonic anhydrase enzymes . These enzymes are crucial for maintaining pH balance in various biological systems, and their inhibition has therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders.
Anti-Malarial and Anti-Bacterial Agents
The hybridization of triazoles and benzenesulfonamides , which includes 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide , has led to the development of compounds with a broad spectrum of biological activities . These activities include anti-malarial and anti-bacterial properties, making them valuable in the development of new medications for infectious diseases.
Anti-Tumor and Anti-Cancer Properties
Continuing from the previous point, the same hybrid compounds have also shown promise as anti-tumor and anti-cancer agents . Their ability to interfere with cellular processes that are dysregulated in cancer cells makes them potential candidates for cancer therapy.
Anti-Convulsant and Analgesic Effects
The pharmacological profile of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide derivatives extends to the central nervous system, where they can act as anti-convulsants and analgesics . This is particularly significant for the development of new treatments for chronic pain and seizure disorders.
Enzyme Inhibition for Therapeutic Applications
The compound’s derivatives have been studied for their enzyme inhibitory effects, which can be leveraged to design drugs that target specific metabolic pathways . This approach is useful in creating more precise and effective treatments for a variety of diseases.
Mechanism of Action
properties
IUPAC Name |
4-hydrazinyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIEPFZXOVXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-3-nitrobenzene-1-sulfonamide |
Synthesis routes and methods
Procedure details
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